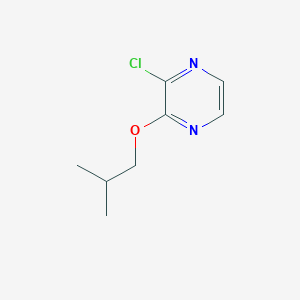
2-Chloro-3-(2-methylpropoxy)pyrazine
Overview
Description
“2-Chloro-3-(2-methylpropoxy)pyrazine” is a chemical compound that belongs to the pyrazine family . It is a colorless liquid with a molecular formula of C8H12ClN2O. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(2-methylpropoxy)pyrazine” can be represented by the InChI code: 1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 . The molecular weight of this compound is 186.64 .Physical And Chemical Properties Analysis
“2-Chloro-3-(2-methylpropoxy)pyrazine” is a liquid at room temperature . It has a molecular weight of 186.64 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
DNA Binding and Antimicrobial Properties
Pyrazine derivatives, such as 2-Chloro-3-(2-methylpropoxy)pyrazine, have been explored for their biological activities, including their interaction with DNA and antimicrobial properties. A study focusing on chlorohydrazinopyrazine, a similar compound, demonstrated its high affinity for DNA and lack of toxicity towards human dermal keratinocytes, suggesting potential clinical applications in the field of biomedicine and pharmaceutics (Mech-Warda et al., 2022).
Optoelectronic Materials
Pyrazine compounds are integral in the development of organic optoelectronic materials. Research on pyrazine-based compounds, including derivatives of 2-Chloro-3-(2-methylpropoxy)pyrazine, has led to efficient methods for synthesizing pyrazine derivatives with promising optical and thermal properties for use in optoelectronics (Meti et al., 2017).
Photophysical Properties in Fluorophores
Pyrazine derivatives are used to develop fluorophores with potential applications in bioimaging and sensing. A study on pyrazine fluorophores highlighted their emission properties and solvatochromism, indicating their use in intramolecular charge transfer applications (Hoffert et al., 2017).
Synthesis and Anticancer Activity
The synthesis of pyrazine derivatives, including structures similar to 2-Chloro-3-(2-methylpropoxy)pyrazine, has been explored for their potential anticancer activity. Certain compounds have shown remarkable cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2019).
Antibacterial Activity
Pyrazine derivatives are being investigated for their antibacterial activity. Studies on new pyrazine and pyridine derivatives have shown promising results in combating bacterial strains, suggesting a role in developing new antibiotics and antimicrobial agents (Foks et al., 2005).
Corrosion Inhibition
Research into pyrazine derivatives has also extended to their application in corrosion inhibition. Pyrazine compounds, including those similar to 2-Chloro-3-(2-methylpropoxy)pyrazine, have been theoretically evaluated for their performance as corrosion inhibitors, indicating their potential in material science and engineering (Obot & Gasem, 2014).
Safety And Hazards
The safety information for “2-Chloro-3-(2-methylpropoxy)pyrazine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
2-chloro-3-(2-methylpropoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNYADKHHNVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-methylpropoxy)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
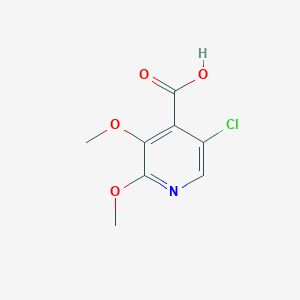
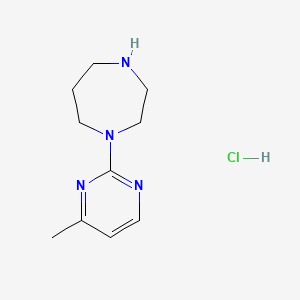
![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)
![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)
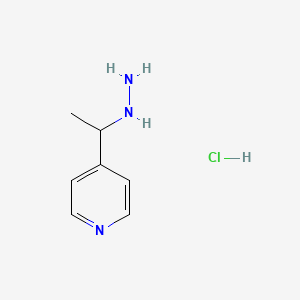
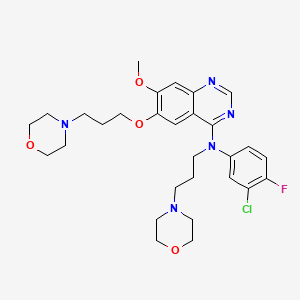
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)
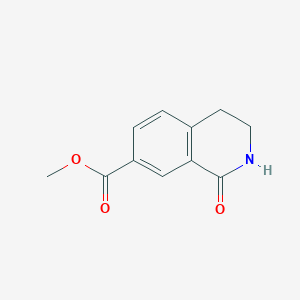
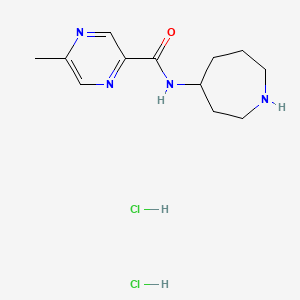
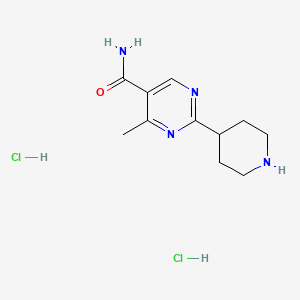
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)